Sodium 2,2,2-trifluoroethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2,2-trifluoroethane-1-sulfinate is an organofluorine compound with the molecular formula C₂H₂F₃NaO₂S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfination: One common method involves the reaction of 2,2,2-trifluoroethanol with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions to yield this compound.
Electrophilic Fluorination: Another route includes the electrophilic fluorination of ethane-1-sulfinic acid derivatives using reagents like Selectfluor, followed by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically includes:
Reactant Mixing: Combining 2,2,2-trifluoroethanol, sulfur dioxide, and sodium hydroxide.
Reaction Control: Maintaining specific temperature and pressure conditions to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Resulting from reduction.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Chemistry:
Fluorinating Agent: Used in the synthesis of fluorinated organic compounds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique chemical structure.
Medicine:
Drug Development: Explored as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which sodium 2,2,2-trifluoroethane-1-sulfinate exerts its effects is primarily through its ability to donate or accept electrons, facilitating various chemical reactions. Its trifluoromethyl group is highly electronegative, influencing the compound’s reactivity and interaction with other molecules. This electronegativity can stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Sodium Trifluoromethanesulfinate: Another fluorinated sulfinic acid salt, but with a different carbon backbone.
Sodium Ethanesulfinate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: Sodium 2,2,2-trifluoroethane-1-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Its ability to participate in a wide range of reactions, coupled with its stability, makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C2H2F3NaO2S |
---|---|
Molecular Weight |
170.09 g/mol |
IUPAC Name |
sodium;2,2,2-trifluoroethanesulfinate |
InChI |
InChI=1S/C2H3F3O2S.Na/c3-2(4,5)1-8(6)7;/h1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
QBYZFENBJAXDLI-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.